![molecular formula C21H18N2O3 B2842439 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-2H-pyran-2-one CAS No. 228864-87-7](/img/structure/B2842439.png)
4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Gamma-Secretase Inhibitors for Alzheimer's Disease
One significant application of benzodiazepine derivatives similar to 4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-2H-pyran-2-one is in the design of gamma-secretase inhibitors for potential use in Alzheimer's disease. These compounds demonstrate potent in vitro activity and can be used in radioligand binding assays (Churcher et al., 2003).
Synthesis of Heterocyclic Compounds
Benzodiazepine derivatives are also used in the synthesis of various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives. These syntheses involve complex reactions and result in compounds with potential applications in different fields of chemistry (Adnan et al., 2014).
Structural Studies and Regiospecific Synthesis
The regiospecific synthesis and structural studies of benzodiazepine derivatives provide insights into their potential applications in the pharmaceutical industry. X-ray crystallography and NMR spectroscopy are used to analyze their structures, leading to a better understanding of their chemical properties (Núñez Alonso et al., 2020).
Antimicrobial and Anticancer Properties
Some benzodiazepine derivatives demonstrate significant antimicrobial and anticancer activities. These activities are evaluated through various screening methods against different bacterial and fungal strains, indicating their potential as therapeutic agents (Desai & Joshi, 2020).
Synthesis of CCR5 Antagonists
The synthesis of orally active CCR5 antagonists, which are important in the treatment of diseases like HIV, is another application. The synthesis process involves complex chemical reactions and demonstrates the versatility of benzodiazepine derivatives in medicinal chemistry (Ikemoto et al., 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-13-11-19(24)20(21(25)26-13)18-12-17(14-7-3-2-4-8-14)22-15-9-5-6-10-16(15)23-18/h2-11,17,22,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFIRJLWWZQBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-3-(2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-2H-pyran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

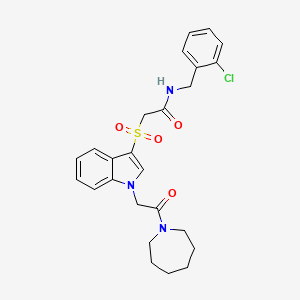
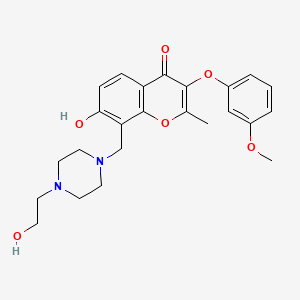
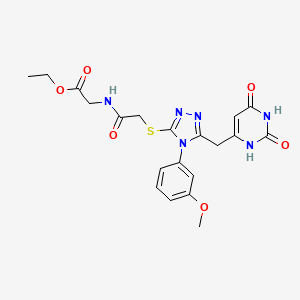
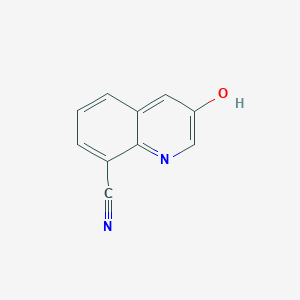
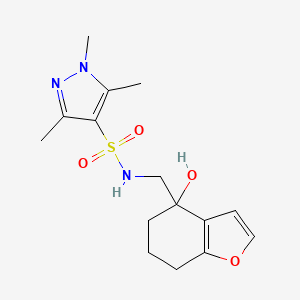
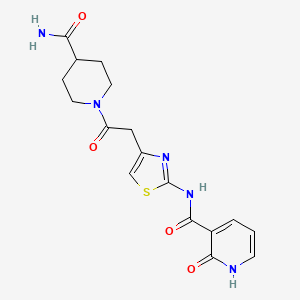
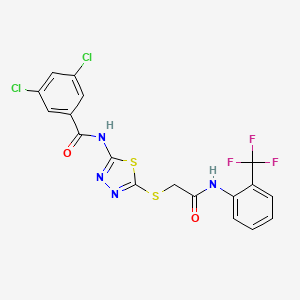
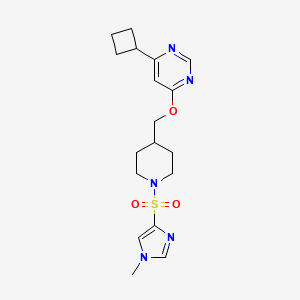
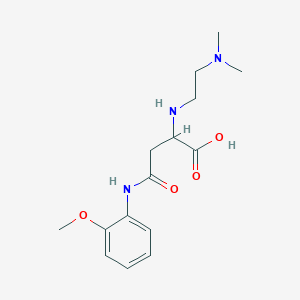
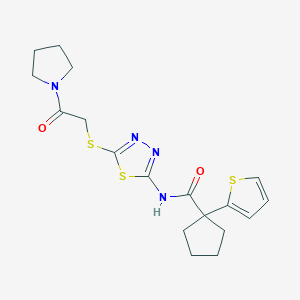
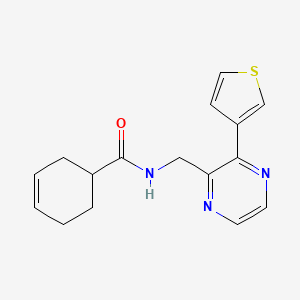
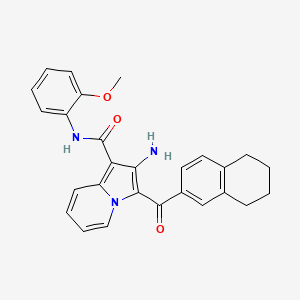
![4-methoxy-3-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2842373.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2842377.png)